molecular formula C43H53NO14 B1251327 10-Acetyl-4-deacetyltaxotere

10-Acetyl-4-deacetyltaxotere

Número de catálogo: B1251327
Peso molecular: 807.9 g/mol
Clave InChI: HTGKOIRIDOBOEZ-VCVYQWHSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

10-Acetyl-4-deacetyltaxotere, also known as this compound, is a useful research compound. Its molecular formula is C43H53NO14 and its molecular weight is 807.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 10-Acetyl-4-deacetyltaxotere, and what analytical methods are critical for confirming its structural integrity?

  • Methodological Answer : The synthesis typically begins with 7-(triethylsilyl)-4-deacetylbaccatin III, followed by regioselective acetylation at the C10 position. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential for verifying the acetyl group placement and purity. Chromatographic techniques (HPLC or TLC) ensure the absence of unreacted intermediates .

Q. Which bioassays are commonly used to evaluate the biological activity of this compound, and what are their experimental endpoints?

  • Methodological Answer : The microtubule assembly assay is the primary in vitro test, where the compound’s ability to stabilize microtubules is measured via turbidity changes at 350 nm. Inactive compounds like this compound show no significant shift compared to taxane controls, indicating a lack of tubulin-binding affinity .

Advanced Research Questions

Q. How can researchers reconcile the structural similarity of this compound to active taxanes with its observed inactivity in microtubule assembly assays?

  • Methodological Answer : Perform comparative molecular docking studies using taxane-tubulin co-crystal structures to identify steric or electronic mismatches at the binding site. For example, the absence of a 4-acetyl group may disrupt hydrogen bonding with Arg278 or Thr274 residues. Validate hypotheses via site-directed mutagenesis of tubulin or synthesis of analogs with modified substituents .

Q. What experimental strategies can resolve discrepancies in bioactivity data between different batches of this compound?

  • Methodological Answer : Implement a tiered validation approach:

Batch Consistency : Use quantitative NMR (qNMR) to verify purity and stoichiometry.

Bioassay Reproducibility : Include internal controls (e.g., paclitaxel) across multiple assay runs to rule out technical variability.

Meta-Analysis : Compare raw data (e.g., IC50 values, microtubule polymerization rates) across studies using standardized statistical tests (ANOVA with post-hoc corrections) .

Q. How can structure-activity relationship (SAR) studies on this compound inform the design of novel taxane derivatives with improved bioactivity?

  • Methodological Answer : Systematically modify functional groups (e.g., replacing the 10-acetyl with bulkier esters or introducing hydroxyl groups at C2/C7) and correlate changes with microtubule stabilization activity. Use computational tools (e.g., molecular dynamics simulations) to predict binding free energy (ΔG) and prioritize synthetic targets .

Q. Data Interpretation and Reporting

Q. What are the best practices for reporting negative results in studies involving this compound to ensure scientific rigor?

  • Methodological Answer : Follow the "MIAME" (Minimum Information About a Microarray Experiment) framework adapted for chemical biology:

  • Document synthesis conditions (temperature, solvent, catalyst).
  • Provide raw assay data (e.g., absorbance curves, microscopy images of microtubules).
  • Disclose statistical power calculations to confirm the validity of negative findings .

Q. How should researchers address potential confounding factors in cytotoxicity assays involving this compound?

  • Methodological Answer : Include parallel experiments with:

  • Solvent Controls : To rule out cytotoxicity from residual DMSO or ethanol.
  • Metabolic Inhibitors : Cycloheximide or caspase inhibitors to differentiate apoptosis from off-target effects.
  • Isogenic Cell Lines : Compare activity in drug-sensitive vs. multidrug-resistant (MDR) cell lines to assess P-glycoprotein-mediated efflux .

Q. Experimental Design Considerations

Q. What in vivo models are appropriate for testing this compound, given its inactivity in vitro?

  • Methodological Answer : Prioritize pharmacokinetic studies in rodent models to evaluate bioavailability and metabolic stability. Use LC-MS/MS to quantify plasma concentrations over time. If no efficacy is observed, investigate prodrug strategies (e.g., esterase-sensitive prodrugs) to enhance cellular uptake .

Propiedades

Fórmula molecular

C43H53NO14

Peso molecular

807.9 g/mol

Nombre IUPAC

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-acetyloxy-1,4,9-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C43H53NO14/c1-22-26(56-37(50)31(47)30(24-15-11-9-12-16-24)44-38(51)58-39(3,4)5)20-43(53)35(57-36(49)25-17-13-10-14-18-25)33-41(8,27(46)19-28-42(33,52)21-54-28)34(48)32(55-23(2)45)29(22)40(43,6)7/h9-18,26-28,30-33,35,46-47,52-53H,19-21H2,1-8H3,(H,44,51)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1

Clave InChI

HTGKOIRIDOBOEZ-VCVYQWHSSA-N

SMILES isomérico

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)O)O)C)OC(=O)C

SMILES canónico

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)O)O)C)OC(=O)C

Sinónimos

10-acetyl-4-deacetyl-taxotere
10-acetyl-4-deacetyltaxotere

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.